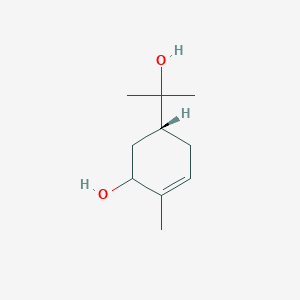
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is a chemical compound with the molecular formula C10H20O3 It is a cyclohexanol derivative with a hydroxyl group and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexanone derivative with a suitable reagent to introduce the hydroxyl and methyl groups. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Substitution reactions can occur with halogens, such as chlorine or bromine, in the presence of a suitable catalyst, leading to the formation of halogenated derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol
- (2S)-2-[(1S,2R,5R)-2-[(2E,6E)-8-[(tert-butyldimethylsilyl)oxy]-3,7-dimethylocta-2,6-dien-1-yl]-5-(2-hydroxypropan-2-yl)-2-methylcyclopentyl]-2-hydroxyacetonitrile
Uniqueness
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9?/m1/s1 |
Clé InChI |
OMDMTHRBGUBUCO-VEDVMXKPSA-N |
SMILES |
CC1=CCC(CC1O)C(C)(C)O |
SMILES isomérique |
CC1=CC[C@H](CC1O)C(C)(C)O |
SMILES canonique |
CC1=CCC(CC1O)C(C)(C)O |
Synonymes |
1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















